

# Spectroscopic Profile of 3-Aminopropyl Dihydrogen Phosphate: A Technical Guide

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## Compound of Interest

Compound Name: 3-Aminopropyl dihydrogen phosphate

Cat. No.: B131342

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-aminopropyl dihydrogen phosphate**. Due to the limited availability of public domain, experimentally-derived spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups and general principles of spectroscopy. It is intended to serve as a reference for researchers and scientists involved in the characterization and analysis of this and similar organophosphate compounds.

## Chemical Structure and Properties

- IUPAC Name: **3-aminopropyl dihydrogen phosphate**
- Molecular Formula: C<sub>3</sub>H<sub>10</sub>NO<sub>4</sub>P
- Molecular Weight: 155.09 g/mol
- CAS Number: 1071-28-9

## Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **3-aminopropyl dihydrogen phosphate**.

## NMR Spectroscopy (Predicted)

Table 1: Predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{31}\text{P}$  NMR Chemical Shifts

Nucleus	Atom	Predicted Chemical Shift (ppm)	Multiplicity	Notes
$^1\text{H}$	H-1	~ 3.8 - 4.0	Triplet (t)	Coupled to H-2. Shift influenced by the adjacent oxygen and phosphate group.
$^1\text{H}$	H-2	~ 1.8 - 2.0	Quintet (quint)	Coupled to H-1 and H-3.
$^1\text{H}$	H-3	~ 2.9 - 3.1	Triplet (t)	Coupled to H-2. Shift influenced by the adjacent amino group.
$^1\text{H}$	-NH <sub>2</sub>	Variable	Broad singlet (br s)	Chemical shift is dependent on solvent and concentration.
$^{13}\text{C}$	C-1	~ 60 - 65	Triplet (t)	Coupled to phosphorus.
$^{13}\text{C}$	C-2	~ 25 - 30	Singlet (s)	
$^{13}\text{C}$	C-3	~ 38 - 42	Singlet (s)	
$^{31}\text{P}$	P-1	~ 0 - 5	Singlet (s)	Chemical shift is relative to 85% H <sub>3</sub> PO <sub>4</sub> .

Note: Predicted chemical shifts are estimates and may vary depending on the solvent, concentration, and pH.

## Infrared (IR) Spectroscopy (Predicted)

Table 2: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3400 - 3200	Strong, Broad	N-H stretch	Primary amine (-NH <sub>2</sub> )
3000 - 2850	Medium	C-H stretch	Alkyl chain (-CH <sub>2</sub> -)
1650 - 1580	Medium	N-H bend	Primary amine (-NH <sub>2</sub> )
1200 - 1000	Strong, Broad	P=O stretch	Phosphate group (P=O)
1100 - 900	Strong	P-O-C stretch	Phosphate ester (P-O-C)
1000 - 800	Medium, Broad	O-H bend	Phosphate group (P-OH)

## Mass Spectrometry (Predicted)

Table 3: Predicted Mass-to-Charge Ratios (m/z)

Ionization Mode	Predicted m/z	Ion	Notes
ESI+	156.0420	[M+H] <sup>+</sup>	Protonated molecule.
ESI+	178.0239	[M+Na] <sup>+</sup>	Sodium adduct.
ESI-	154.0274	[M-H] <sup>-</sup>	Deprotonated molecule.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-aminopropyl dihydrogen phosphate** in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). D<sub>2</sub>O is often preferred for phosphate compounds to allow for the observation of exchangeable protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
  - Solvent suppression techniques may be necessary if residual H<sub>2</sub>O is present.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- <sup>31</sup>P NMR Acquisition:
  - Acquire a proton-decoupled phosphorus spectrum.
  - Use 85% H<sub>3</sub>PO<sub>4</sub> as an external reference.
  - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

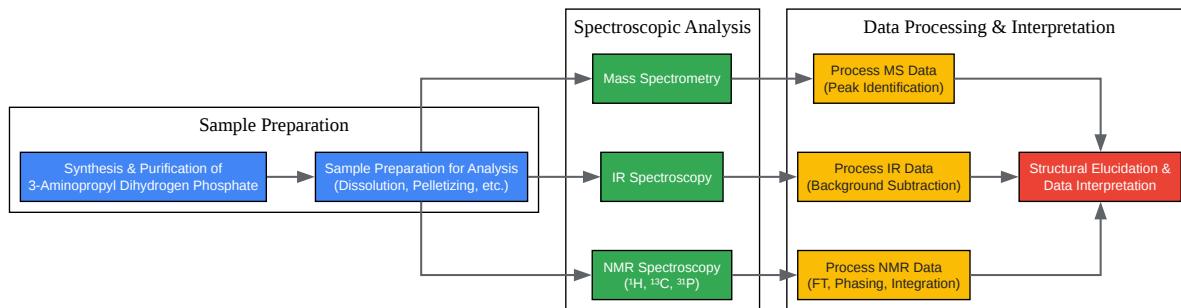
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent system for electrospray ionization (ESI), such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an ESI source.
- Data Acquisition:
  - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

- Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and any characteristic adducts or fragments.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **3-aminopropyl dihydrogen phosphate**.



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General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation.

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